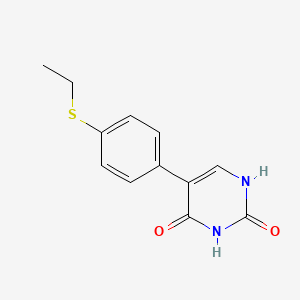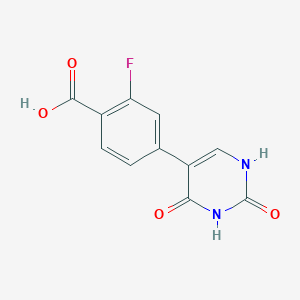
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-DCPD) is a synthetic compound derived from the pyrimidine family. It is a colorless, odorless crystalline solid that is insoluble in water but soluble in organic solvents. 5-DCPD has been studied extensively in scientific research, and its applications range from chemical synthesis to medical research. In
Scientific Research Applications
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in a variety of scientific research applications. It has been used as a reagent in chemical synthesis, as an antioxidant in food packaging, and as a fluorescent dye in medical imaging. It has also been used in the synthesis of other compounds such as 5-chloro-2,4-dihydroxy-6-methylpyrimidine and 5-chloro-2,4-dihydroxy-6-nitropyrimidine. Furthermore, 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in the synthesis of pharmaceuticals such as the antimalarial drug chloroquine.
Mechanism of Action
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to act as an antioxidant. It scavenges reactive oxygen species (ROS) such as peroxides, superoxides, and hydroxyl radicals. It also binds to and inhibits the activity of enzymes involved in the production of ROS. Furthermore, 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to inhibit the production of nitric oxide, a signaling molecule involved in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% have been studied extensively. In animal models, 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to reduce inflammation, oxidative stress, and cell death. It has also been shown to improve glucose metabolism and reduce the risk of cardiovascular disease. Furthermore, 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to have anti-cancer effects, as it has been shown to inhibit the growth of tumor cells in vitro.
Advantages and Limitations for Lab Experiments
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has several advantages for lab experiments. It is a relatively stable compound and is easily synthesized from commercially available starting materials. Furthermore, it is non-toxic and has low acute toxicity. However, there are some limitations to using 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% in lab experiments. It is difficult to purify and has low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
The future directions of 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% research are numerous. Further research is needed to better understand its biochemical and physiological effects, as well as to develop more efficient and cost-effective synthesis methods. Additionally, 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% could be used in the development of new drugs and therapies, as well as in the development of new materials and products. Finally, further research is needed to explore the potential use of 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% in the food industry, as it has potential applications as an antioxidant and preservative.
Synthesis Methods
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized from 5-chloro-2,4-dihydroxypyrimidine (5-Cl-DHP) and 2,3-dichlorophenol (2,3-DCP). The reaction is conducted in an aqueous solution of sodium hydroxide and heated to a temperature of 95°C for one hour. The reaction yields 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% as the major product and 2,3-dichlorophenol as the minor product. The reaction can be further optimized to increase the yield of 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95%.
properties
IUPAC Name |
5-(2,3-dichlorophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-3-1-2-5(8(7)12)6-4-13-10(16)14-9(6)15/h1-4H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYYASOTKMUXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)




![(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385774.png)



![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385802.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385803.png)
